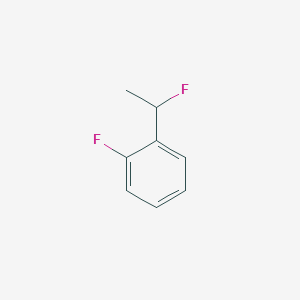
1-Fluoro-2-(1-fluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(1-fluoroethyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a fluoro group and a 1-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(1-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of ethylbenzene derivatives. The process typically includes the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The fluoro groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluoro-substituted benzoic acids or reduction to form fluoro-substituted ethylbenzenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluoro-substituted benzene derivatives.
Oxidation: Fluoro-substituted benzoic acids.
Reduction: Fluoro-substituted ethylbenzenes.
Applications De Recherche Scientifique
1-Fluoro-2-(1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a tracer in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-(1-fluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.
Nucleophilic Substitution: The fluoro groups can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-(1-fluoroethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only one fluoro group attached to the benzene ring.
1-Fluoro-2-methylbenzene: Contains a methyl group instead of a 1-fluoroethyl group.
1-Fluoro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group, providing different chemical properties.
Propriétés
Numéro CAS |
91624-87-2 |
|---|---|
Formule moléculaire |
C8H8F2 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-fluoro-2-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8F2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
Clé InChI |
CEASAXABKBMWBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


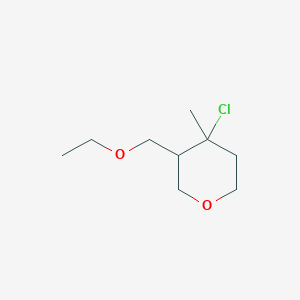

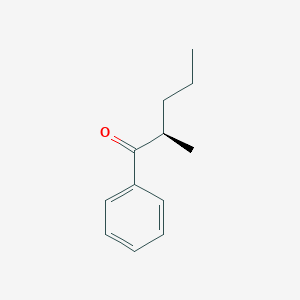
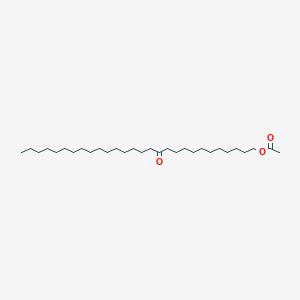
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
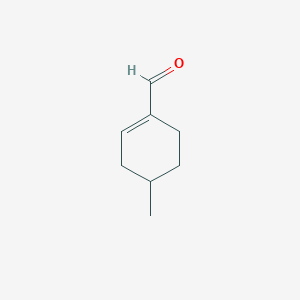
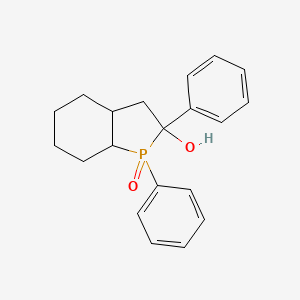

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
